N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
Overview
Description
N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide: is an organic compound with a unique structure that combines a cyclohexyl group, a thiophene ring, and a carboxamide group
Scientific Research Applications
N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
- 5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxylic acid
- 5-(3-hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
Comparison: N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide is unique due to the presence of the cyclohexyl group and the carboxamide functionality
Properties
IUPAC Name |
N-cyclohexyl-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-16(2,19)11-10-13-8-9-14(20-13)15(18)17-12-6-4-3-5-7-12/h8-9,12,19H,3-7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWSWGQMFURWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NC2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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